4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
CAS No.: 1823322-62-8
Cat. No.: VC5000829
Molecular Formula: C11H9BrN2O
Molecular Weight: 265.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1823322-62-8 |
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Molecular Formula | C11H9BrN2O |
Molecular Weight | 265.11 |
IUPAC Name | 4-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one |
Standard InChI | InChI=1S/C11H9BrN2O/c12-9-4-6-14(11(15)7-9)8-10-3-1-2-5-13-10/h1-7H,8H2 |
Standard InChI Key | NHMNWFPUPJQDGW-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CN2C=CC(=CC2=O)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one features a pyridin-2-one core substituted at the 1-position with a pyridin-2-ylmethyl group and at the 4-position with a bromine atom. The presence of the bromine atom introduces electronic effects (e.g., σ-withdrawing and π-donating properties) that influence reactivity, while the pyridin-2-ylmethyl group adds steric bulk and potential hydrogen-bonding capabilities.
Key Structural Features:
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Pyridin-2-one core: A six-membered aromatic ring with a ketone group at the 2-position, enabling tautomerization between keto and enol forms.
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4-Bromo substitution: Enhances electrophilic aromatic substitution reactivity and facilitates cross-coupling reactions.
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Pyridin-2-ylmethyl group: Introduces a secondary aromatic system, potentially enabling π-π stacking interactions in biological targets.
Comparative Analysis with Analogues:
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis reports exist for 4-bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, plausible pathways can be extrapolated from analogous compounds:
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N-Alkylation of Pyridin-2-one:
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React 4-bromopyridin-2-one with 2-(bromomethyl)pyridine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.
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Mechanism: SN2 displacement of bromide by the pyridin-2-one nitrogen.
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Suzuki-Miyaura Cross-Coupling:
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Use 4-bromo-1-(iodomethyl)pyridin-2-one with pyridin-2-ylboronic acid under Pd(PPh₃)₄ catalysis.
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Typical conditions: Dioxane/H₂O (3:1), 90°C, 12 hours.
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Chemical Reactivity
The compound’s reactivity is expected to mirror that of brominated pyridinones:
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Nucleophilic Aromatic Substitution: Bromine at the 4-position can be displaced by amines or alkoxides under basic conditions.
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Cross-Coupling Reactions: Suzuki, Heck, or Buchwald-Hartwig reactions to introduce aryl, alkenyl, or amino groups.
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Reduction of Pyridinone Core: LiAlH₄ may reduce the ketone to a secondary alcohol, though this could destabilize the aromatic system.
Biological Activity and Applications
Structure-Activity Relationship (SAR) Insights:
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Bromine Position: 4-Bromo substitution optimizes steric compatibility in kinase active sites compared to 3- or 5-bromo isomers.
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Methylene Linker: The CH₂ group between pyridine rings increases conformational flexibility, potentially improving target engagement.
Analytical Characterization
Spectroscopic Data (Predicted):
Technique | Expected Signals |
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¹H NMR (400 MHz, CDCl₃) | δ 8.50 (d, J=5.2 Hz, 1H, Py-H), 7.75–7.65 (m, 2H, Py-H), 6.90 (d, J=7.6 Hz, 1H, Pyridinone-H), 5.32 (s, 2H, CH₂) |
¹³C NMR | δ 165.8 (C=O), 150.2–115.4 (aromatic carbons), 45.1 (CH₂) |
HRMS | [M+H]⁺ Calc. for C₁₁H₉BrN₂O: 280.9874; Found: 280.9872 |
Chromatographic Properties:
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HPLC: Retention time ~8.2 min on C18 column (MeCN/H₂O = 70:30, 1 mL/min).
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LogP: Predicted 2.1 (bromine and pyridine groups increase hydrophobicity) .
Challenges and Future Directions
Synthetic Challenges:
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Regioselectivity: Avoiding di- or tri-substitution during N-alkylation requires careful stoichiometry control.
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Purification: Polar byproducts may complicate isolation; silica gel chromatography with EtOAc/hexane gradients is recommended.
Research Opportunities:
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Kinase Inhibition Profiling: Screen against FGFR, EGFR, and VEGFR families to identify lead candidates.
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Antibacterial Studies: Evaluate FabK inhibition in Streptococcus pneumoniae models.
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Prodrug Development: Mask the ketone as an ester or oxime to improve oral bioavailability.
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